

Spectroscopic Profile of 2-(2-Phenylethyl)thiirane: A Technical Guide

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Compound of Interest

Compound Name: **2-(2-Phenylethyl)thiirane**

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Disclaimer: As of the date of this publication, a comprehensive search of scientific literature and spectral databases did not yield experimentally acquired spectroscopic data for **2-(2-phenylethyl)thiirane**. The data presented herein is a predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds. This guide is intended for informational and research purposes.

Introduction

2-(2-Phenylethyl)thiirane is a sulfur-containing heterocyclic compound. Thiiranes, also known as episulfides, are the sulfur analogs of epoxides and serve as versatile synthetic intermediates in organic chemistry. The presence of the strained three-membered ring and the phenylethyl moiety suggests potential applications in medicinal chemistry and materials science. This document provides a predicted spectroscopic profile for **2-(2-phenylethyl)thiirane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in its potential synthesis, identification, and characterization.

Predicted Spectroscopic Data

The predicted spectroscopic data for **2-(2-phenylethyl)thiirane** is summarized in the following tables. These predictions are derived from the analysis of its structural components: a thiirane ring and a phenylethyl group.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
H-a, H-b (Thiirane CH ₂)	2.2 - 2.6	Multiplet	2H
H-c (Thiirane CH)	2.8 - 3.2	Multiplet	1H
H-d (CH ₂)	1.8 - 2.2	Multiplet	2H
H-e (CH ₂)	2.7 - 3.1	Triplet	2H
Aromatic Protons	7.1 - 7.4	Multiplet	5H

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Carbon	Predicted Chemical Shift (δ, ppm)
Thiirane CH ₂	20 - 25
Thiirane CH	30 - 35
CH ₂	35 - 40
CH ₂	30 - 35
Aromatic C (quaternary)	140 - 145
Aromatic CH	125 - 130

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3080	Medium-Weak	Aromatic C-H stretch
2850 - 2960	Medium	Aliphatic C-H stretch
1600, 1495, 1450	Medium-Weak	Aromatic C=C bending
~1250	Medium	Thiirane ring vibration (ring breathing)
690 - 770	Strong	C-S stretch and aromatic C-H out-of-plane bending

Predicted Mass Spectrometry (MS) Data

m/z	Predicted Identity
164	[M] ⁺ (Molecular Ion)
131	[M - SH] ⁺
105	[C ₈ H ₉] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺

Experimental Protocols

While specific protocols for **2-(2-phenylethyl)thiirane** are not available, the following are general and widely accepted methods for the synthesis of similar compounds and their spectroscopic analysis.

Synthesis of Thiiranes from Epoxides

A common method for the synthesis of thiiranes is the reaction of the corresponding epoxide with a sulfur source, such as thiourea.

Materials:

- 2-(2-Phenylethyl)oxirane (precursor)

- Thiourea
- Dichloromethane (CH_2Cl_2)
- Silica gel
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 2-(2-phenylethyl)oxirane (1.0 mmol) in dichloromethane (15 mL), add thiourea/silica gel (3 g).[\[1\]](#)
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[\[1\]](#)
- Upon completion, filter the reaction mixture to remove the silica gel and urea byproduct.[\[1\]](#)
- Wash the organic layer with water (20 mL) and dry it over anhydrous sodium sulfate.[\[1\]](#)
- Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure **2-(2-phenylethyl)thiirane**.[\[1\]](#)

General Spectroscopic Analysis Protocols

The following are general procedures for preparing samples for NMR, IR, and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the ^1H and ^{13}C NMR spectra using a suitable NMR spectrometer (e.g., 400 MHz).

Infrared (IR) Spectroscopy:

- For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
- Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the sample directly on the ATR crystal.
- Acquire the IR spectrum over the range of 4000-400 cm^{-1} .

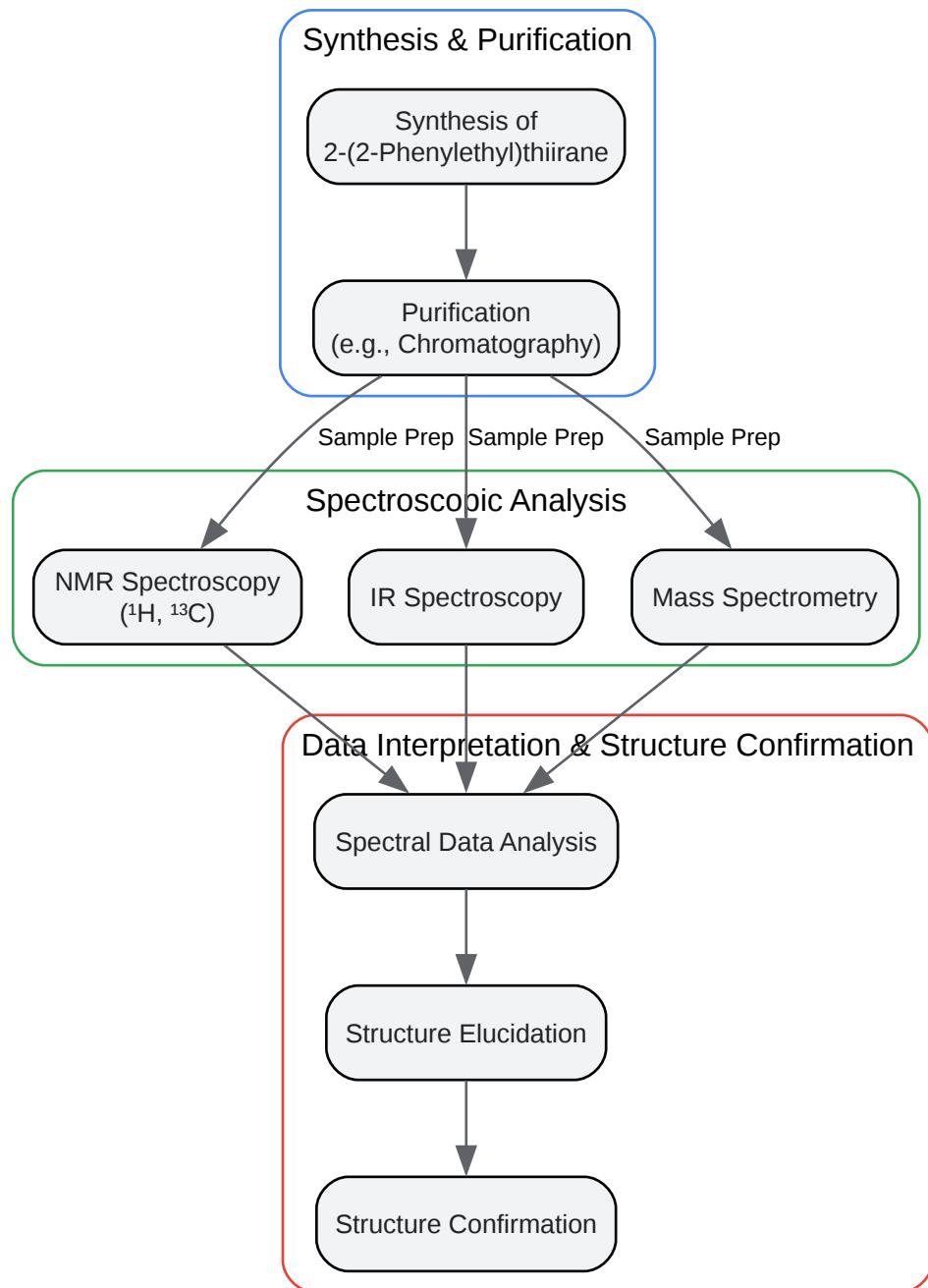
Mass Spectrometry (MS):

- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.
- Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

General Workflow for Spectroscopic Analysis of an Organic Compound

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Caption: A flowchart illustrating the general process from synthesis to spectroscopic analysis and final structure confirmation of an organic compound.

Conclusion

This technical guide provides a predicted spectroscopic dataset for **2-(2-phenylethyl)thiirane** to assist researchers in its potential identification and characterization. The provided synthetic and analytical protocols offer a starting point for the practical investigation of this compound. Experimental verification of this predicted data is a necessary next step for any future work involving **2-(2-phenylethyl)thiirane**.

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References

- 1. tandfonline.com [tandfonline.com]
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